4-(4-fluorobenzyl)-1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
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Description
4-(4-fluorobenzyl)-1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C27H25FN8O2 and its molecular weight is 512.549. The purity is usually 95%.
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Scientific Research Applications
Benzodiazepine Binding Activity
Research has explored the benzodiazepine receptor binding activity of related tricyclic heterocycles, leading to the discovery of compounds with high affinity for the benzodiazepine receptor. This includes the development of potent benzodiazepine antagonists with comparable activity to established compounds, indicating potential applications in neuropsychiatric drug development (Francis et al., 1991).
Anticonvulsant and Antidepressant Activities
Derivatives of the compound have been designed, synthesized, and evaluated for their potential anticonvulsant and antidepressant activities. Some derivatives exhibited significant anticonvulsant activity and potent antidepressant properties, outperforming reference drugs like carbamazepine and showing activities comparable to fluoxetine. This suggests a promising avenue for the development of new treatments for neurological and psychiatric conditions (Zhang et al., 2016).
Synthesis of Polycondensed Heterocycles
The compound's framework has been utilized in the synthesis of partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines, leading to the creation of novel mesoionic heterocycles. This synthesis pathway represents a valuable approach for developing new chemical entities with potential pharmacological activities (Chernyshev et al., 2014).
Anticancer Activity
Research into the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives has uncovered compounds with significant anticancer activity. These derivatives have shown cytotoxic effects against human neuroblastoma and colon carcinoma cell lines, suggesting their potential as therapeutic agents for cancer treatment (Reddy et al., 2015).
Antimicrobial Activity
Novel [1,2,4]triazolo[1,5-c]quinazoline derivatives have been synthesized and evaluated for antimicrobial activity. Some of these compounds exhibited significant activity against various microbial strains, indicating their potential as antimicrobial agents (Antipenko et al., 2009).
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN8O2/c28-20-8-6-19(7-9-20)18-35-25(38)21-4-1-2-5-22(21)36-23(31-32-27(35)36)10-11-24(37)33-14-16-34(17-15-33)26-29-12-3-13-30-26/h1-9,12-13H,10-11,14-18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIWDAMWWYJAPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=C(C=C6)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN8O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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